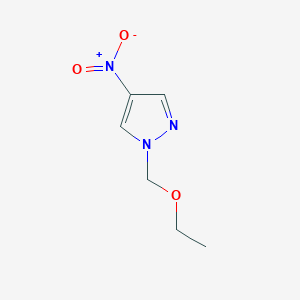
5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Übersicht
Beschreibung
The compound “5-(3-bromo-4-fluorophenyl)-2H-tetrazole” is a tetrazole derivative with bromine and fluorine substitutions on the phenyl ring . Tetrazoles are a class of compounds that contain a 5-membered ring with four nitrogen atoms. They are known for their energetic properties and use in pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves reactions of phenols with other reagents .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a tetrazole ring attached to a phenyl ring with bromine and fluorine substitutions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One study explores the synthesis of 5-styryltetrazolo[1,5-c]quinazolines, highlighting their cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This research demonstrates the compound's potential in cancer treatment through molecular docking studies, indicating its interaction with tubulin heterodimers, essential for cell division (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Photophysical Properties
Another study focuses on novel coumarin-based organic dyes incorporating tetrazoles. These compounds exhibit unique photophysical properties useful in photonic and electronic devices. The research underscores how substituting halogens affects these properties, offering insights into solvatochromism and fluorescence lifetimes, which are crucial for developing advanced materials (Kumbar et al., 2018).
Corrosion Inhibition
Research into the inhibition of copper corrosion in sulfuric acid by 5-phenyltetrazole derivatives, including variations similar to the subject compound, reveals significant corrosion inhibition efficiency. This study provides valuable information for protecting metals against corrosion, crucial in industrial applications (Tan et al., 2019).
High Energy Materials
The preparation and characterization of high energy compounds from fluorodinitromethyl-2H-tetrazole, related to the compound of interest, highlight the potential applications in the explosives industry. This research demonstrates the stability and sensitivity of such compounds, providing insights into designing safer and more efficient energetic materials (Haiges & Christe, 2015).
Liquid Crystals
Investigations into tetrazole liquid crystals reveal the synthesis and characterization of tetrazole derivatives as components of liquid crystal materials. This study highlights the impact of molecular structure on mesogenic behavior, offering insights into the development of novel liquid crystal displays and other optical devices (Tariq et al., 2013).
Luminescence and Coordination Chemistry
Research on iridium tetrazolate complexes emphasizes the role of ancillary ligands in color tuning, crucial for the development of light-emitting devices. This study showcases the versatility of tetrazole derivatives in creating materials with tailored photophysical properties, suitable for OLEDs and other applications in the field of luminescence (Stagni et al., 2008).
Eigenschaften
IUPAC Name |
5-(3-bromo-4-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGKEXZJIQANKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696159 | |
| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874784-10-8 | |
| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)



![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)







